

# GSK-LSD1 cancer proliferation assay

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Gsk-lsd1

Cat. No.: S005651

Get Quote

## GSK-LSD1 Chemical Probe Overview

**GSK-LSD1** is a potent, selective, and irreversible inhibitor of the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A). The table below outlines its core biochemical properties [1] [2].

| Property                | Description                                                                    |
|-------------------------|--------------------------------------------------------------------------------|
| Primary Target          | LSD1 (KDM1A)                                                                   |
| Mechanism               | Irreversible, mechanism-based inactivation                                     |
| Target IC <sub>50</sub> | 16 nM (cell-free assay)                                                        |
| Selectivity             | > 1,000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B)           |
| Molecular Formula       | C <sub>14</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>2</sub> (for 2HCl salt) |
| CAS No.                 | 2102933-95-7                                                                   |

## Proliferation Assay Protocols and Data

The following table summarizes key experimental data from cellular proliferation assays conducted with **GSK-LSD1** across various cancer cell lines [3] [2].

| Cell Line             | Cancer Type              | Assay Type                                | Concentration                     | Incubation Time | Key Findings                                          | PMID    |
|-----------------------|--------------------------|-------------------------------------------|-----------------------------------|-----------------|-------------------------------------------------------|---------|
| Panel of 20 AML lines | Acute Myeloid Leukemia   | 10-day proliferation (CellTiter-Glo)      | Average EC <sub>50</sub> = 137 nM | 10 days         | Average max. inhibition of 62%; cytostatic effect     | [3]     |
| Various Cancer Lines  | Broad                    | Gene expression & growth inhibition       | Average EC <sub>50</sub> < 5 nM   | Not Specified   | Induces gene expression changes and inhibits growth   | [1] [2] |
| THP-1                 | Acute Monocytic Leukemia | Differentiation (Flow Cytometry for CD86) | 4 µM                              | 3 days          | Increased CD86 expression, indicating differentiation | [2]     |

## Detailed Protocol: 10-Day Proliferation Assay in AML Cells

This protocol is adapted from methods used to generate the data in the table above [3].

- **Cell Lines:** A panel of Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-13, THP-1, MV-4-11).
- **Compound Preparation:** **GSK-LSD1** is typically prepared as a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Subsequent working concentrations are made by diluting in cell culture medium. A vehicle control (DMSO) must be included.
- **Dosing & Incubation:** Cells are seeded in culture plates and treated with a range of **GSK-LSD1** concentrations. The assay includes an "assay start" control (T0) where cells are harvested and counted immediately after seeding to determine the baseline. Plates are then incubated for 10 days.
- **Viability Readout:** Cell viability/proliferation is quantified using a CellTiter-Glo Luminescent Cell Viability Assay. This assay measures ATP, which is directly proportional to the number of metabolically active cells.
- **Data Analysis:**
  - The luminescence signal is normalized to the vehicle control (set at 100%) and the T0 reading (set at 0%).
  - A **Growth-Death Index (GDI)** can be calculated based on these values.
  - Dose-response curves are generated using a 4-parameter logistic model (e.g., in XLfit or similar software) to determine the half-maximal effective concentration (EC<sub>50</sub>).

## Mechanism of Action and Synergistic Combinations

**GSK-LSD1** inhibits LSD1, which plays a critical role in maintaining cancer cells in a less differentiated, proliferative state. The diagram below illustrates how its inhibition leads to anti-proliferative effects and can be leveraged in combination therapy.



[Click to download full resolution via product page](#)

As shown, inhibiting LSD1 with **GSK-LSD1** prevents the demethylation of active histone marks (H3K4me2), leading to the re-expression of genes that drive cellular differentiation and halt proliferation [3] [4].

Research highlights two particularly effective combination strategies:

- **With ATRA (All-trans Retinoic Acid):** This combination shows strong synergy in AML models, enhancing cell differentiation markers, cytotoxicity, and caspase-mediated cell death. It can extend the therapeutic potential of ATRA to non-APL AML subtypes [3].
- **With GSK3 Inhibitors:** Simultaneous inhibition of LSD1 and GSK3 robustly promotes differentiation in AML cell lines and primary human cells. This combo suppresses pro-oncogenic pathways and rewires transcription, leading to a significant reduction in tumor burden in vivo [5].

## Key Practical Considerations for Researchers

- **Solubility and Storage:** For *in vitro* work, **GSK-LSD1** 2HCl salt is soluble in DMSO (up to 57 mg/mL) and water. Aliquots should be stored at -20°C or below to maintain stability [2].
- **Cellular Activity Confirmation:** To confirm on-target engagement in cells, measure the increase in global H3K4me1/2 levels via Western blot after treatment (e.g., 16 µM for 96 hours) [2].
- **Defining Assay Objectives:** Clearly distinguish between your assay's goal.
  - **Cytostatic vs. Cytotoxic Effects:** **GSK-LSD1** monotherapy often results in cytostasis (growth arrest) rather than massive cell death [3].
  - **Differentiation Markers:** In leukemia models, assess differentiation by measuring surface markers like **CD11b** and **CD86** using flow cytometry [3] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. GSK-LSD1 [thesgc.org]
2. GSK-LSD1 2HCl | Histone Demethylase inhibitor [selleckchem.com]
3. Lysine specific demethylase 1 inactivation enhances ... [pmc.ncbi.nlm.nih.gov]
4. LSD1: an emerging face in altering the tumor ... [pmc.ncbi.nlm.nih.gov]
5. Perturbing LSD1 and WNT rewires transcription to ... [nature.com]

To cite this document: Smolecule. [GSK-LSD1 cancer proliferation assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005651#gsk-bsd1-cancer-proliferation->

assay]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)